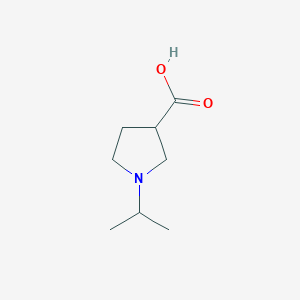

1-Isopropylpyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)9-4-3-7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBRWNMZOQFCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660752 | |

| Record name | 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915925-03-0 | |

| Record name | 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropylpyrrolidine-3-carboxylic acid

This technical guide provides a comprehensive overview of the synthesis of 1-isopropylpyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed synthetic protocols, mechanistic insights, and a discussion of key experimental considerations.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. As a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine scaffold can introduce conformational rigidity, serve as a key pharmacophore, and influence a compound's solubility and metabolic stability. Pyrrolidine derivatives have demonstrated a wide range of biological activities, acting as enzyme inhibitors, receptor agonists, and antagonists.[4]

This compound, in particular, is a chiral building block that combines the pyrrolidine core with an N-isopropyl group and a carboxylic acid functionality. This unique combination of features makes it an attractive starting material for the synthesis of complex molecules with therapeutic potential. The N-isopropyl group can influence the lipophilicity and metabolic profile of a drug candidate, while the carboxylic acid provides a versatile handle for further chemical modifications, such as amide bond formation.[1]

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most common and practical approach involves the N-alkylation of a suitable pyrrolidine-3-carboxylic acid precursor. This guide will focus on a robust and widely applicable two-step synthetic sequence starting from commercially available pyrrolidine-3-carboxylic acid:

-

Esterification of the Carboxylic Acid: Protection of the carboxylic acid as an ester is a crucial initial step to prevent its interference with the subsequent N-alkylation reaction.

-

Reductive Amination: The introduction of the isopropyl group onto the pyrrolidine nitrogen is efficiently achieved through reductive amination with acetone.

This strategy offers several advantages, including the use of readily available starting materials, mild reaction conditions, and high yields.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: A workflow diagram of the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Esterification of Pyrrolidine-3-carboxylic acid

The initial step in this synthetic sequence is the protection of the carboxylic acid group as an ester. This is essential to prevent the acidic proton from interfering with the basic conditions of the subsequent reductive amination. Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common and effective method.[1]

Protocol: Synthesis of Ethyl 1-isopropylpyrrolidine-3-carboxylate

-

Materials:

-

Pyrrolidine-3-carboxylic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine-3-carboxylic acid (1.0 eq).

-

Suspend the starting material in absolute ethanol (5-10 mL per gram of starting material).

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl pyrrolidine-3-carboxylate.

-

Part 2: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds.[5][6] In this step, the secondary amine of the pyrrolidine ring reacts with acetone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired N-isopropyl group.[7]

Protocol: Synthesis of Ethyl 1-isopropylpyrrolidine-3-carboxylate

-

Materials:

-

Ethyl pyrrolidine-3-carboxylate (from Part 1)

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve ethyl pyrrolidine-3-carboxylate (1.0 eq) in dichloromethane or 1,2-dichloroethane (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Add acetone (1.5-2.0 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude ethyl 1-isopropylpyrrolidine-3-carboxylate.

-

Part 3: Saponification (Hydrolysis) of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidification.

Protocol: Synthesis of this compound

-

Materials:

-

Ethyl 1-isopropylpyrrolidine-3-carboxylate (from Part 2)

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl), 1M or 2M solution

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve the crude ethyl 1-isopropylpyrrolidine-3-carboxylate in a mixture of THF (or methanol) and water.

-

Add lithium hydroxide (1.5-2.0 eq) or sodium hydroxide to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the ester is fully hydrolyzed as monitored by TLC.

-

Remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M or 2M HCl.

-

The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic extracts dried and concentrated to yield the final product, this compound.

-

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Purity |

| 1 | Esterification | Pyrrolidine-3-carboxylic acid | Ethanol, SOCl₂ | 85-95% | >95% (crude) |

| 2 | Reductive Amination | Ethyl pyrrolidine-3-carboxylate | Acetone, NaBH(OAc)₃ | 80-90% | >90% (crude) |

| 3 | Saponification | Ethyl 1-isopropylpyrrolidine-3-carboxylate | LiOH or NaOH | 90-98% | >98% (after purification) |

Causality and Experimental Choices

-

Choice of Protecting Group: The ethyl ester is chosen as a protecting group due to its ease of formation and subsequent removal under mild basic conditions. Other esters, such as methyl or benzyl esters, could also be employed.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for reductive amination because it is mild and selective for the reduction of the iminium ion in the presence of the carbonyl group of acetone.[7] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.[5]

-

Solvent Selection: Dichloromethane or 1,2-dichloroethane are excellent solvents for reductive amination as they are non-protic and effectively solubilize the reactants.[7]

-

pH Control: Careful control of pH during the work-up and final acidification is critical to ensure complete protonation of the carboxylate and to facilitate product isolation.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route to this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable building block for their drug discovery programs. The described methodology is scalable and utilizes readily available reagents, making it a practical choice for both academic and industrial laboratories.

References

- US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google P

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s - CORE. (URL: [Link])

- US7652152B2 - Synthetic method of optically pure (S)

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (URL: [Link])

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Lirias. (URL: [Link])

- WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P

-

One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing). (URL: [Link])

-

1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide - Organic Syntheses Procedure. (URL: [Link])

-

Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC - PubMed Central. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

A Technical Guide to the Physicochemical Characterization of 1-Isopropylpyrrolidine-3-carboxylic Acid

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its prevalence is a testament to its favorable pharmacological and pharmacokinetic properties.[1][2] As research continues to explore novel chemical space, derivatives such as 1-Isopropylpyrrolidine-3-carboxylic acid are of significant interest as versatile building blocks for new therapeutic agents.[3][4] The N-isopropyl group modifies the lipophilicity and basicity of the parent molecule, while the carboxylic acid provides a crucial handle for amide bond formation and interaction with biological targets.

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from absorption and distribution to formulation and toxicity. Given the limited availability of published experimental data for this compound, this guide provides a comprehensive framework for its characterization. We will move from in silico prediction to robust experimental determination, explaining not just the protocols but the scientific rationale behind them. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this valuable synthetic intermediate.

Molecular Profile and Structural Attributes

The foundational step in characterizing any molecule is to understand its structure and the properties inherent to its functional groups. This compound is a chiral molecule containing both a basic tertiary amine and an acidic carboxylic acid. This dual functionality allows it to exist as a zwitterion under physiological pH, a characteristic that profoundly impacts its solubility and membrane permeability.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Canonical SMILES | CC(C)N1CCC(C1)C(=O)O |

| Key Features | Tertiary Amine, Carboxylic Acid, Chiral Center (C3) |

The isopropyl substituent on the nitrogen atom increases the steric bulk and lipophilicity compared to its methyl or unsubstituted counterparts, which can enhance metabolic stability and alter receptor binding profiles.

Predicted Physicochemical Properties: An In Silico Starting Point

Before commencing laboratory work, computational models provide valuable estimates of a molecule's properties. These predictions guide experimental design, such as determining the appropriate solvent systems and concentration ranges.

| Property | Predicted Value | Implication in Drug Development |

| pKa₁ (Acidic) | 3.8 - 4.2 | Governs the ionization state of the carboxyl group; crucial for solubility and interactions with basic residues in proteins. |

| pKa₂ (Basic) | 9.5 - 10.5 | Governs the ionization of the tertiary amine; impacts absorption, distribution, and potential for salt formation. |

| logP | -0.5 to 0.5 | Indicates lipophilicity and hydrophilicity balance. A value in this range suggests good aqueous solubility but may require optimization for membrane permeability. |

| Aqueous Solubility | Moderately to Highly Soluble | Predicted high solubility is due to the ionizable functional groups. Experimental verification is essential. |

Note: These values are estimations based on the properties of structurally similar compounds like (R)-pyrrolidine-3-carboxylic acid (predicted pKa ~3.86) and general chemical principles.[5]

Experimental Determination of Physicochemical Properties

The following sections detail the gold-standard methodologies for empirically determining the critical physicochemical parameters of this compound. The overarching workflow is designed to provide a comprehensive and validated dataset for informed decision-making in a research and development setting.

Caption: Overall workflow for physicochemical characterization.

Ionization Constants (pKa)

Expertise & Experience: The pKa values are arguably the most critical parameters as they dictate the charge state of the molecule across the physiological pH range (1.5-8.0). This directly influences solubility, absorption, target binding, and off-target effects. For a molecule with both an acidic and a basic center, potentiometric titration is the most direct and reliable method to determine both ionization constants.

Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Include an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Acidic Titration: Place the solution in a jacketed beaker maintained at 25°C. Begin stirring and record the initial pH. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.02 mL).

-

Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the first equivalence point to generate a complete curve for the protonation of the carboxylate.

-

Basic Titration: In a separate experiment, perform the same procedure but titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to determine the pKa of the tertiary amine.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to calculate the pKa values by fitting the data to the Henderson-Hasselbalch equation.

Trustworthiness: The system is validated by calibrating the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) before each experiment. The titrant solutions must be accurately standardized against a primary standard.

Lipophilicity (logP)

Expertise & Experience: The octanol-water partition coefficient (logP) is the classic measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The traditional shake-flask method, while low-throughput, remains the gold standard for its accuracy and direct measurement of partitioning.

Experimental Protocol: Shake-Flask Method

-

System Preparation: Prepare a solution of the compound in the aqueous phase (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions) at a concentration where it is fully dissolved. The concentration should be quantifiable by a suitable analytical method (e.g., HPLC-UV).

-

Partitioning: In a glass vial, combine a precise volume of the aqueous solution with an equal volume of n-octanol. The vial should be sealed and agitated (e.g., on a mechanical shaker) at a constant temperature (25°C) until equilibrium is reached. This can take several hours; 24 hours is a common standard to ensure complete partitioning.[6]

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method with a standard curve.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log₁₀(P)

-

Trustworthiness: The assay is validated by running at least three independent replicates. The analytical method (HPLC) must be shown to be linear, accurate, and precise in both octanol and aqueous matrices. A control compound with a known logP should be run in parallel to verify the experimental setup.

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. Determining the thermodynamic (equilibrium) solubility is essential for preclinical development. The shake-flask method is again the definitive approach, providing the true equilibrium solubility value.

Caption: Experimental workflow for thermodynamic solubility.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The presence of visible solid material is crucial to ensure saturation.[7]

-

Equilibration: Seal the vials and agitate them at a controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing the result against a standard calibration curve.

-

Visual Inspection: As a qualitative check, visually inspect the vials for any undissolved solid to confirm that the initial amount was indeed in excess.[8]

Trustworthiness: The protocol's validity rests on ensuring equilibrium has been reached. This can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration no longer increases. The purity of the starting material must be high (>98%) to avoid erroneous results.

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation and serves as a reference for future synthetic batches and metabolite identification.

-

¹H NMR: The spectrum in CDCl₃ or D₂O is expected to show a highly deshielded, often broad singlet for the carboxylic acid proton between 10-13 ppm (if not exchanged in D₂O).[9][10] The isopropyl group will present as a septet (for the CH) and a doublet (for the two CH₃ groups). The five protons on the pyrrolidine ring will appear as complex, overlapping multiplets.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 170-180 ppm range. The carbons of the pyrrolidine ring and the isopropyl group will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: A key feature will be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[9][10] A strong, sharp C=O stretching absorption is expected around 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the compound is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus a proton (158.12).

Conclusion

This compound is a promising building block for drug discovery, possessing a combination of structural and functional features that are highly desirable in medicinal chemistry. Its physicochemical profile—governed by its zwitterionic potential, moderate lipophilicity, and hydrogen bonding capacity—suggests it can be used to synthesize compounds with favorable pharmacokinetic properties. The in silico predictions and detailed experimental protocols outlined in this guide provide a robust, self-validating framework for researchers to accurately characterize this molecule. This foundational knowledge is indispensable for its effective application in the design and development of next-generation therapeutics.

References

-

ChemBK. (2024). (R)-pyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Pyrrolidinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiolic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2023). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.

-

Login, R. B. (n.d.). 3-Pyrrolidinylcarboxylic acids(PCA). Retrieved from [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

University of Calgary. (n.d.). Chem 351 F18 Final : Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of propanoic acid. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 1138672 A1 - Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 1-Isopropylpyrrolidine-3-carboxylic Acid and Its Derivatives

Introduction: The Pyrrolidine-3-Carboxylic Acid Scaffold in Modern Drug Discovery

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically successful pharmaceuticals.[1] Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in designing molecules with high affinity and selectivity for biological targets.[2] Within this class, pyrrolidine-3-carboxylic acid (also known as β-proline) and its derivatives are particularly valuable chiral building blocks.[1][3] Their rigid conformation, combined with the stereochemically defined placement of a secondary amine and a carboxylic acid, provides a versatile platform for constructing diverse and potent bioactive agents.[1]

This guide focuses on 1-isopropylpyrrolidine-3-carboxylic acid, a representative N-alkylated derivative. The introduction of an isopropyl group on the pyrrolidine nitrogen significantly modulates the parent molecule's physicochemical properties, such as basicity, lipophilicity, and steric profile, which in turn influences its interaction with biological targets.[2]

It is important to note that while the parent compounds, (R)- and (S)-pyrrolidine-3-carboxylic acid, are well-documented with CAS Numbers 72580-54-2 and 72580-53-1 respectively, a specific CAS number for the 1-isopropyl derivative is not readily found in major chemical databases.[4][5][6] A closely related structure, 1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid, is assigned CAS Number 299920-47-1.[7] This guide will therefore address the synthesis and properties of this compound by leveraging established methodologies for the functionalization of the parent pyrrolidine-3-carboxylic acid scaffold.

Physicochemical Properties: A Comparative Overview

The functionalization of the pyrrolidine ring, particularly at the nitrogen atom, directly impacts the molecule's properties. N-alkylation, such as the addition of an isopropyl group, generally increases lipophilicity (logP) and steric bulk while maintaining the core's structural rigidity. The basicity of the nitrogen atom is also affected by the electronic nature of its substituents.[2]

| Property | Pyrrolidine (Parent Ring) | (R)-Pyrrolidine-3-carboxylic acid | This compound (Predicted) | Causality of N-Isopropylation |

| CAS Number | 123-75-1[8] | 72580-54-2[4][9] | Not assigned | - |

| Molecular Formula | C₄H₉N[8] | C₅H₉NO₂[4] | C₈H₁₅NO₂ | Addition of C₃H₆ moiety. |

| Molecular Weight | 71.12 g/mol [10] | 115.13 g/mol [4] | 157.21 g/mol | Increased mass from isopropyl group. |

| pKa (Conjugate Acid) | 11.27[11] | ~10-11 (amine), ~3-4 (acid) | ~10-11 (amine), ~3-4 (acid) | Minimal change expected in pKa of the distinct functional groups. |

| Predicted logP | 0.22[8] | < 0 | > 0.5 | The non-polar isopropyl group significantly increases lipophilicity. |

| Aqueous Solubility | Miscible[8] | High (20 mg/mL in H₂O)[4] | Moderate to Low | Increased hydrocarbon character reduces solubility in water. |

| Appearance | Colorless to pale yellow liquid[8] | White to light yellow solid[4] | Expected to be a solid or oil | - |

Core Synthetic Strategies

The synthesis of this compound is most logically achieved through the functionalization of a pre-existing pyrrolidine-3-carboxylic acid core. This approach, leveraging a chiral pool starting material, preserves the critical stereochemistry at the C3 position.[1] The general workflow involves N-alkylation of the secondary amine of the pyrrolidine ring.

Key Synthetic Approaches:

-

Reductive Amination: This is a highly efficient and common method for N-alkylation. It involves reacting the parent pyrrolidine-3-carboxylic acid with acetone (the ketone equivalent of the isopropyl group) in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and selectivity.[12]

-

Direct Alkylation: This strategy involves the direct reaction of pyrrolidine-3-carboxylic acid with an isopropyl halide (e.g., 2-bromopropane) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction.[12]

It is crucial to consider protecting the carboxylic acid moiety (e.g., as an ester) before N-alkylation, especially under harsher conditions, to prevent unwanted side reactions. The protecting group can then be removed in a final step.

// Nodes Start [label="(R)-Pyrrolidine-3-\ncarboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Protect [label="Optional:\nCarboxyl Protection (Esterification)", fillcolor="#FFFFFF", fontcolor="#202124"]; N_Alkylation [label="N-Isopropylation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, width=2, height=1]; Method1 [label="Method A:\nReductive Amination\n(Acetone, NaBH(OAc)₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Method2 [label="Method B:\nDirect Alkylation\n(2-Bromopropane, Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect [label="Optional:\nEster Hydrolysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="1-Isopropyl-(R)-pyrrolidine-\n3-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protect [label="e.g., MeOH, H⁺"]; Protect -> N_Alkylation [label="Protected Intermediate"]; Start -> N_Alkylation [label="Direct Route", style=dashed]; N_Alkylation -> Method1 [dir=none]; N_Alkylation -> Method2 [dir=none]; Method1 -> Deprotect; Method2 -> Deprotect; Deprotect -> Final [label="Final Product"]; N_Alkylation -> Final [label="If no protection used", style=dashed];

// Invisible nodes for layout {rank=same; Method1; Method2;} } } Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative procedure for the synthesis of 1-isopropyl-(R)-pyrrolidine-3-carboxylic acid from (R)-pyrrolidine-3-carboxylic acid.

-

Dissolution: Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or dichloroethane (DCE) at room temperature.

-

Addition of Ketone: Add acetone (1.5-2.0 eq) to the solution.

-

pH Adjustment (Optional): If necessary, add a small amount of acetic acid to catalyze iminium ion formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred reaction mixture. Causality: STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the ketone or carboxylic acid.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine-3-carboxylic acid scaffold is a key component in a range of therapeutic candidates due to its ability to present substituents in a well-defined three-dimensional orientation.[1] N-alkylation with groups like isopropyl can further optimize potency, selectivity, and pharmacokinetic properties.

-

Enzyme Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against various enzymes. For example, pyrrolidine carboxamides are effective inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a vital enzyme in mycobacterial synthesis.[1] The N-substituent plays a crucial role in occupying specific pockets within the enzyme's active site.

-

Receptor Agonism/Antagonism: The rigid pyrrolidine ring is ideal for mimicking the conformation of endogenous ligands. N-substituted 4-benzylpyrrolidine-3-carboxylic acid derivatives have been developed as potent dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are important targets for treating type 2 diabetes.[2]

-

Organocatalysis: Chiral pyrrolidine derivatives are themselves used as catalysts in asymmetric synthesis to produce other valuable chiral molecules.[3]

// Core Scaffold Core [label="1-Isopropylpyrrolidine-\n3-carboxylic Acid Scaffold", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Modification Points N1 [label="N1: Isopropyl Group\n(Modulates Lipophilicity,\nSteric Profile)", fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="C3: Carboxylic Acid\n(H-bonding, Salt Formation,\nAmide/Ester Derivatization)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ring [label="C2, C4, C5 Positions\n(Further Substitution\nfor Target Specificity)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Biological Target Target [label="Biological Target\n(e.g., Enzyme Active Site)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Core -> N1 [color="#5F6368"]; Core -> C3 [color="#5F6368"]; Core -> Ring [color="#5F6368"]; N1 -> Target [label="Hydrophobic\nInteraction", color="#4285F4"]; C3 -> Target [label="Ionic/H-Bond\nInteraction", color="#4285F4"]; Ring -> Target [label="Vector for\nFurther Probing", color="#4285F4", style=dashed]; } } Caption: The pyrrolidine scaffold as a versatile drug design platform.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

| Technique | Purpose | Typical Conditions & Rationale |

| Reverse-Phase HPLC | Purity assessment, quantification | Column: C18. Mobile Phase: Gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid). Rationale: The acid protonates the amine and suppresses ionization of the carboxyl group, leading to better peak shape and retention.Detection: UV (200-210 nm for non-aromatic compounds) or Mass Spectrometry (LC-MS). |

| Chiral HPLC | Enantiomeric purity determination | Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralcel® OD-H, Chiralpak® AD).[13] Mobile Phase: Typically normal phase (e.g., hexane/isopropanol) or polar organic mode. Rationale: CSPs provide a chiral environment that allows for differential interaction with the two enantiomers, enabling their separation.[14] |

| NMR Spectroscopy | Structural elucidation | ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the isopropyl group and its attachment to the nitrogen. |

| Mass Spectrometry | Molecular weight confirmation | Provides the exact mass of the molecule, confirming its elemental composition. |

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a starting point for developing a chiral separation method.

-

Sample Preparation: Dissolve a small amount of the analyte (~1 mg/mL) in the mobile phase or a compatible solvent.

-

Instrument Setup:

-

Column: Chiralpak® AD-H (or similar amylose-based CSP).

-

Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). Causality: The alcohol acts as the polar modifier to elute the compound, while TFA is often added for acidic analytes to improve peak shape.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 25 °C.

-

-

Analysis: Inject a small volume (e.g., 5-10 µL) of the sample.

-

Optimization: If separation is not optimal, systematically vary the ratio of hexane to 2-propanol. A lower percentage of alcohol generally increases retention time and may improve resolution. The choice of alcohol (e.g., ethanol vs. 2-propanol) can also significantly impact selectivity.[14]

-

Validation: The method must be validated for specificity, linearity, accuracy, and precision according to standard guidelines to be considered a self-validating system.

Conclusion

This compound exemplifies the strategic value of N-alkylation in modifying the properties of a privileged medicinal chemistry scaffold. While not as extensively documented as its parent compound, its synthesis is readily achievable through established, high-yielding chemical transformations like reductive amination. The resulting molecule, with its enhanced lipophilicity and specific steric profile, represents a valuable building block for researchers and drug development professionals seeking to fine-tune ligand-target interactions. The synthetic and analytical protocols outlined in this guide provide a robust framework for the preparation and characterization of this and related N-substituted pyrrolidine derivatives, empowering the continued exploration of this versatile chemical space for novel therapeutics.

References

- BenchChem. (n.d.). Physicochemical Properties of Novel Pyrrolidine Sulfonic Acids: A Technical Guide.

- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

- Tumashov, A. A., et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 70(5), 900-907.

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

- Chromtech. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations.

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

- BenchChem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]

- CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.

- Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (S)-(+)-Pyrrolidine-3-carboxylic acid = 98.0 NT 72580-53-1 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 299920-47-1 CAS MSDS (1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

The Evolving Landscape of Pyrrolidine-3-Carboxylic Acid Derivatives: A Focus on the 1-Isopropyl Moiety and its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[1] Within this class of compounds, derivatives of pyrrolidine-3-carboxylic acid have emerged as a particularly fruitful area of investigation, demonstrating a diverse range of pharmacological activities. This guide delves into the biological activities of 1-Isopropylpyrrolidine-3-carboxylic acid derivatives, synthesizing technical data with field-proven insights to provide a comprehensive resource for researchers in drug discovery and development.

The Pyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Structure

The pyrrolidine-3-carboxylic acid core is a versatile building block in the synthesis of complex and biologically active molecules.[3][4] Its rigid and stereochemically defined structure makes it an ideal starting point for the development of potent and selective enzyme inhibitors and receptor agonists.[3][4] The carboxylic acid group provides a key interaction point for biological targets and a handle for further chemical modification. The nitrogen atom at position 1 is a critical site for introducing diversity, and the choice of substituent at this position can profoundly influence the compound's biological activity, selectivity, and pharmacokinetic properties. The focus of this guide, the 1-isopropyl group, introduces a moderately bulky and lipophilic moiety that can significantly impact target binding and cellular permeability.

Diverse Biological Activities of Pyrrolidine-3-Carboxylic Acid Derivatives

Research into pyrrolidine-3-carboxylic acid derivatives has revealed a wide array of biological activities, highlighting the therapeutic potential of this scaffold. Key areas of investigation include their roles as endothelin receptor antagonists, enzyme inhibitors, and anticancer agents.

Endothelin Receptor Antagonism

A significant body of research has focused on the development of pyrrolidine-3-carboxylic acid derivatives as endothelin (ET) receptor antagonists.[5][6] The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular and renal diseases.

Structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine core can lead to highly potent and selective antagonists for either the ET(A) or ET(B) receptor subtype.[5][6] For instance, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group on the pyrrolidine nitrogen resulted in a complete reversal of receptor specificity from ET(A) to ET(B).[5] Further modifications, such as ortho-alkylation of the phenyl rings, were found to increase ET(B) affinity and the ET(A)/ET(B) activity ratio.[5] The introduction of a 1-isopropyl group, while not explicitly detailed in these studies, would be expected to influence the conformational flexibility of the side chain and its interaction with the receptor binding pocket.

A generalized workflow for screening potential endothelin receptor antagonists is depicted below:

Anticancer and Antimicrobial Activities

The pyrrolidine scaffold is present in a variety of natural and synthetic compounds with demonstrated anticancer activity. [2]Derivatives of 5-oxopyrrolidine have shown promising anticancer and antimicrobial properties. [7]For example, certain 5-oxopyrrolidine derivatives bearing azole and hydrazone moieties exhibited potent anticancer activity against A549 lung cancer cells. [7]One derivative, in particular, demonstrated favorable antimicrobial activity against multidrug-resistant Staphylococcus aureus isolates. [7]

Synthesis of this compound Derivatives

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method is the asymmetric Michael addition. [3][8]This approach allows for the concise and enantioselective synthesis of highly substituted pyrrolidine-3-carboxylic acids. [3][8] General Synthetic Protocol:

A representative synthesis of a 1-substituted pyrrolidine-3-carboxylic acid derivative via Michael addition is outlined below:

-

Michael Addition: An organocatalytic, enantioselective Michael addition is performed between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane. [4]2. Reductive Cyclization: The resulting adduct undergoes reductive cyclization to form the pyrrolidine-3-carboxylic acid derivative. [4]3. N-Alkylation: The secondary amine of the pyrrolidine ring can then be alkylated to introduce the desired substituent at the 1-position. For the synthesis of this compound derivatives, this step would involve reductive amination with acetone or direct alkylation with an isopropyl halide.

Structure-Activity Relationship (SAR) and the Role of the 1-Isopropyl Group

The substituent at the 1-position of the pyrrolidine ring is a key determinant of biological activity. While specific data on the 1-isopropyl group is limited in the reviewed literature, several principles from broader SAR studies can be applied to infer its potential impact:

-

Steric Bulk: The isopropyl group is larger than a methyl group but smaller than more extended alkyl chains or bulky aromatic groups. This intermediate size can be crucial for fitting into specific binding pockets. For instance, in endothelin receptor antagonists, the size and nature of the N-substituent are critical for receptor selectivity. [5]* Lipophilicity: The isopropyl group increases the lipophilicity of the molecule compared to an unsubstituted or N-methylated analog. This can enhance membrane permeability and oral bioavailability, but excessive lipophilicity can also lead to off-target effects and metabolic instability.

-

Conformational Restriction: The N-isopropyl group can influence the puckering of the pyrrolidine ring and restrict the conformational freedom of side chains attached to the nitrogen atom. This can pre-organize the molecule into a bioactive conformation, leading to higher potency.

Quantitative Data Summary:

The following table summarizes the inhibitory activities of some pyrrolidine-based derivatives from the literature to illustrate the impact of structural modifications.

| Compound Class | Target | Representative Derivative | IC50 (µM) | Reference |

| Pyrrolidine Carboxamides | InhA | p31 | 1.39 | [9] |

| Pyrrolidine-based | STAT3 | 5d ((R)-Pro-based) | 2.4 | [10] |

| Pyrrolidine-based | STAT3 | 5c ((S)-Pro-based) | 7.2 | [10] |

This data highlights the importance of stereochemistry and substituent patterns in determining the biological activity of pyrrolidine derivatives. [10][9]

Future Directions

The diverse biological activities of pyrrolidine-3-carboxylic acid derivatives make them a highly attractive scaffold for future drug discovery efforts. The exploration of the 1-isopropyl substituent, in particular, warrants further investigation. Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening a library of this compound derivatives against a panel of biological targets to elucidate clear structure-activity relationships.

-

Computational Modeling: Utilizing molecular docking and other in silico methods to predict the binding modes of 1-isopropyl derivatives and guide the design of more potent and selective compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising 1-isopropyl derivatives to assess their drug-like potential.

Conclusion

This compound derivatives represent a promising, yet underexplored, area of medicinal chemistry. By building upon the extensive research into the broader class of pyrrolidine-3-carboxylic acid derivatives, there is a significant opportunity to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of the 1-isopropyl group offers a means to fine-tune the pharmacological properties of this versatile scaffold, paving the way for the discovery of new treatments for a range of diseases.

References

-

Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(20), 4284-4294. [Link]

-

Wang, J., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 182, 111634. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4946. [Link]

-

Gawad, J., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Results in Chemistry, 4, 100314. [Link]

-

Li, Y., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(28), 6089-6092. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(28), 6089-6092. [Link]

-

Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]

-

He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(20), 6308-6323. [Link]

-

Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5003. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Evaluation of 1-Isopropylpyrrolidine-3-carboxylic Acid Structural Analogs

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its presence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of the structural analogs of 1-isopropylpyrrolidine-3-carboxylic acid, a key scaffold for exploring diverse pharmacological targets. We delve into robust synthetic strategies for the generation of a focused library of analogs, explore the critical structure-activity relationships (SAR), and provide detailed protocols for their biological evaluation and analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.

Introduction: The Significance of the Pyrrolidine-3-Carboxylic Acid Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged structure in drug discovery. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.[1] When functionalized with a carboxylic acid at the 3-position, the resulting β-amino acid scaffold provides a rigid, chiral framework that is a key component in numerous bioactive molecules.[2]

The introduction of an N-isopropyl group further refines the physicochemical properties of the molecule, influencing its lipophilicity, metabolic stability, and potential for specific interactions within a binding pocket. The structural analogs of this compound, therefore, represent a rich chemical space for the development of novel therapeutics. A wide array of synthetic pyrrolidine compounds have demonstrated significant anticancer activity with potentially fewer side effects, highlighting the therapeutic potential of this class of molecules.[3][4]

This guide will systematically explore the design, synthesis, and evaluation of these analogs, providing a roadmap for researchers to unlock their therapeutic potential.

Synthetic Strategies for Analog Generation

The generation of a diverse library of this compound analogs hinges on two key strategic approaches: the synthesis of the core pyrrolidine-3-carboxylic acid scaffold and the subsequent diversification of the N-substituent and ring positions.

Core Scaffold Synthesis: Asymmetric Michael Addition

A concise and stereoselective method for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This is followed by a reductive cyclization to yield the desired pyrrolidine scaffold with high enantiomeric excess.[2][5] This method is particularly advantageous as it is atom-economical and allows for the introduction of substituents at the 5-position of the pyrrolidine ring.[2]

Experimental Protocol: Synthesis of a 5-Methylpyrrolidine-3-carboxylic Acid Core

-

Michael Addition: To a solution of a 4-methyl-4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene), add the desired nitroalkane (1.2 eq) and a suitable organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting Michael adduct by flash column chromatography on silica gel.

-

Reductive Cyclization: Dissolve the purified adduct in a suitable solvent (e.g., methanol). Add a reducing agent (e.g., Raney nickel or palladium on carbon) and subject the mixture to hydrogenation (e.g., under a hydrogen atmosphere at 50 psi).

-

Isolation: After the reaction is complete, filter the catalyst and concentrate the filtrate to yield the 5-methylpyrrolidine-3-carboxylic acid derivative.

N-Alkylation via Reductive Amination

The introduction of the N-isopropyl group is efficiently achieved through reductive amination. This classic transformation involves the reaction of the secondary amine of the pyrrolidine-3-carboxylic acid ester with acetone in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this purpose as they are mild and selective for the reduction of the intermediate iminium ion over the ketone.[6]

Experimental Protocol: N-Isopropylation of Ethyl Pyrrolidine-3-carboxylate

-

Reaction Setup: To a solution of ethyl pyrrolidine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add acetone (1.5 eq) and glacial acetic acid (to catalyze iminium ion formation).

-

Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield ethyl 1-isopropylpyrrolidine-3-carboxylate.

-

Hydrolysis: The final carboxylic acid can be obtained by standard ester hydrolysis using a base such as lithium hydroxide or sodium hydroxide, followed by acidic workup.

Diagram of Synthetic Workflow

Caption: Workflow for the biological evaluation of this compound analogs.

Analytical Characterization and Data Interpretation

The unambiguous characterization of all synthesized analogs is paramount for the integrity of the SAR data. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide key information about the structure of the analogs. The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm. [7]The protons on the pyrrolidine ring will appear in the aliphatic region, and their coupling patterns will provide information about their relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm. [8] Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 185 |

| Pyrrolidine Ring Protons | 1.5 - 3.5 (m) | 25 - 60 |

| N-CH of Isopropyl | 2.5 - 3.5 (septet) | 50 - 60 |

| Isopropyl Methyls (-CH₃) | 0.9 - 1.2 (d) | 18 - 22 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation. For carboxylic acids, a characteristic fragmentation is the loss of the carboxyl group (-45 Da). [9]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This guide has outlined a systematic approach for the design, synthesis, and evaluation of its structural analogs. By employing robust synthetic methodologies, such as asymmetric Michael additions and reductive aminations, a diverse library of compounds can be generated. Subsequent screening against relevant biological targets, like DPP-IV and PPARs, coupled with a thorough SAR analysis, will enable the identification of lead compounds for further optimization. The detailed protocols and analytical guidance provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092.

- Seneviratne, U., Wickramaratne, S., Kotandeniya, D., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.

- Kumar, A., & Singh, P. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Asian Journal of Chemistry, 36(1), 1-8.

- Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.

- Yin, F., Garifullina, A., & Tanaka, F. (2017).

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.

- Chen, J., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 163, 45-58.

- McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- (S)-pyrrolidine-3-carboxylic acid hydrochloride(1124369-40-9) 1H NMR. ChemicalBook.

- (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum. ChemicalBook.

- Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). R Discovery.

- Mass Spec 3e Carboxylic Acids. (2020). YouTube.

- Al-Ostath, A., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7268.

- Pyrrolidine. NIST WebBook.

- Al-Issa, S. A. (2018). Synthesis and Characterization of Some Spiro Pyrrolidine Compounds.

- Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy.

- Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)

- 12.

- Tchamgoue, A. D., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-11.

- Tchamgoue, A. D., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.

- 6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Isik, S., et al. (2020).

- Singh, P., et al. (2021). Synthesis, spectroscopic and DFT studies of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Request PDF.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Characterization of 1-Isopropylpyrrolidine-3-carboxylic acid

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Isopropylpyrrolidine-3-carboxylic acid, a substituted proline analog of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamentally reliant on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying scientific principles and experimental considerations for its accurate interpretation.

Molecular Structure and Spectroscopic Overview

This compound is a chiral molecule featuring a tertiary amine within a five-membered pyrrolidine ring, an isopropyl group attached to the nitrogen, and a carboxylic acid moiety at the 3-position. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected and observed spectral features that confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard approach for acquiring high-quality NMR data for a moderately polar molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is often preferred for its ability to exchange with the acidic carboxylic acid proton, which can be a useful diagnostic tool.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay that allows for quantitative integration if desired.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.[2] The typical chemical shift range for most organic molecules is 0-220 ppm.

-

2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and data from analogous structures.[3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Isopropyl Methine (-CH(CH₃)₂) | 3.0 - 3.5 | Septet | 1H |

| Pyrrolidine Ring Protons | 2.0 - 3.8 | Multiplets | 5H |

| Isopropyl Methyl (-CH(CH₃)₂) | 1.1 - 1.4 | Doublet | 6H |

-

Causality of Chemical Shifts: The carboxylic acid proton is highly deshielded and appears far downfield (10-13 ppm) due to the electron-withdrawing effect of the carbonyl group and hydrogen bonding.[4] The isopropyl methine proton is shifted downfield by the adjacent electron-withdrawing nitrogen atom. The pyrrolidine ring protons exhibit complex splitting patterns due to their diastereotopic nature.

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts are outlined below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl (-COOH) | 170 - 185 |

| Isopropyl Methine Carbon (-CH(CH₃)₂) | 50 - 60 |

| Pyrrolidine Ring Carbons | 25 - 60 |

| Isopropyl Methyl Carbons (-CH(CH₃)₂) | 18 - 25 |

-

Expert Interpretation: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 170-185 ppm region.[5][6] The carbons of the pyrrolidine ring and the isopropyl group appear in the aliphatic region, with those closer to the nitrogen atom being more deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid or liquid sample, ATR-FTIR is a rapid and convenient method.

-

Sample Preparation: A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Predicted IR Spectral Data